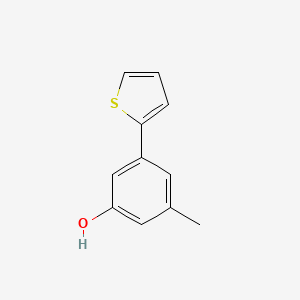

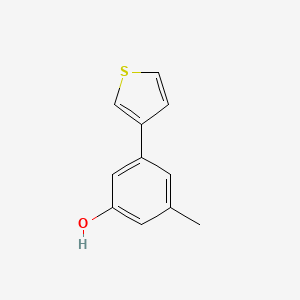

5-(4-Hydroxyphenyl)-2-methylphenol, 95%

Vue d'ensemble

Description

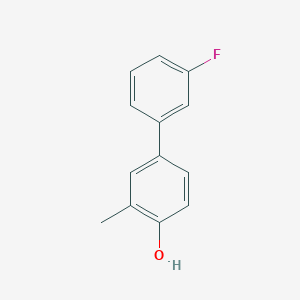

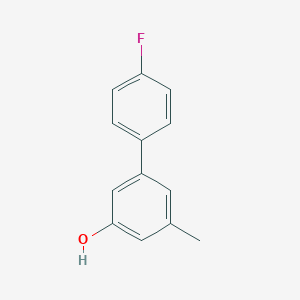

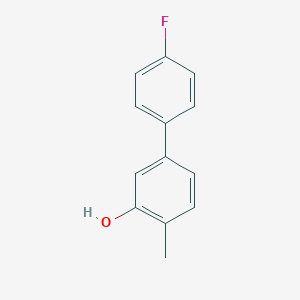

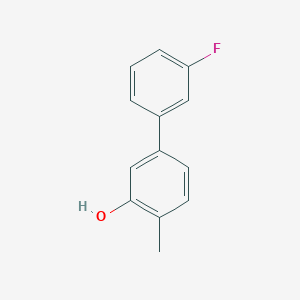

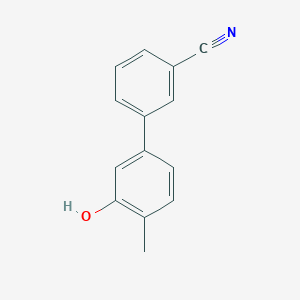

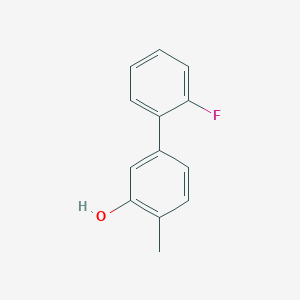

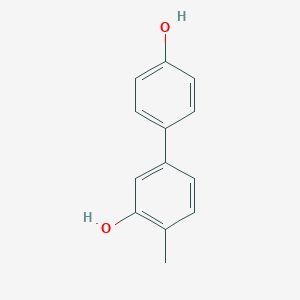

5-(4-Hydroxyphenyl)-2-methylphenol, 95% (5-HPMP) is an organic compound that has been used in a variety of scientific fields, including medicine, chemistry, and biochemistry. It is a white crystalline solid with a molecular weight of 227.2 g/mol and has a melting point of 79-81°C. 5-HPMP is an important intermediate for the synthesis of various compounds and has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Applications De Recherche Scientifique

5-(4-Hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, it has been used as an intermediate for the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. In drug discovery, it has been used as a starting material for the synthesis of various pharmaceuticals. In biochemistry, it has been used to study the biochemical and physiological effects of various compounds.

Mécanisme D'action

The exact mechanism of action of 5-(4-Hydroxyphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is known to interact with various enzymes, including cytochromes P450 and glutathione S-transferases. These enzymes are involved in the metabolism of drugs and other compounds, and they are believed to play a role in the biochemical and physiological effects of 5-(4-Hydroxyphenyl)-2-methylphenol, 95%.

Biochemical and Physiological Effects

5-(4-Hydroxyphenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to modulate the expression of various genes, including those involved in cell proliferation, apoptosis, and inflammation. Additionally, it has been found to reduce the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug metabolism and pharmacokinetics.

Avantages Et Limitations Des Expériences En Laboratoire

5-(4-Hydroxyphenyl)-2-methylphenol, 95% is a relatively stable compound and can be stored at room temperature. It is also relatively easy to synthesize, making it a useful intermediate for organic synthesis. However, it is important to note that the aldol condensation reaction is a reversible reaction, so the acid-catalyzed dehydration step is necessary to drive the reaction towards completion. Additionally, the product of the reaction is a mixture of 5-(4-Hydroxyphenyl)-2-methylphenol, 95% and 2-methyl-4-hydroxybenzaldehyde, which must be separated by column chromatography.

Orientations Futures

The potential applications of 5-(4-Hydroxyphenyl)-2-methylphenol, 95% are still being explored. In the future, it may be used in the synthesis of new drugs, as well as for the study of biochemical and physiological effects of various compounds. Additionally, it may be useful in the development of new analytical techniques for drug metabolism and pharmacokinetics. Further research is needed to determine the full potential of 5-(4-Hydroxyphenyl)-2-methylphenol, 95%.

Méthodes De Synthèse

5-(4-Hydroxyphenyl)-2-methylphenol, 95% can be synthesized by the reaction of 4-hydroxybenzaldehyde and 2-methylphenol in the presence of a base catalyst. This reaction occurs in two steps: the aldol condensation of the two reactants, followed by an acid-catalyzed dehydration. The aldol condensation is a reversible reaction, so the acid-catalyzed dehydration is necessary to drive the reaction towards completion. The product of this reaction is a mixture of 5-(4-Hydroxyphenyl)-2-methylphenol, 95% and 2-methyl-4-hydroxybenzaldehyde. The two products can be separated by column chromatography.

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOYGZGJNMJLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683681 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261947-81-2 | |

| Record name | [1,1′-Biphenyl]-3,4′-diol, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.